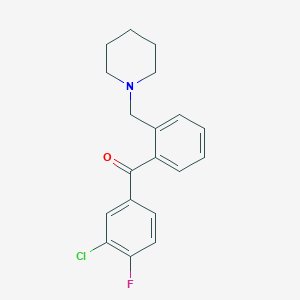

3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone

Description

Systematic Nomenclature and CAS Registry Information

The chemical compound under investigation is officially registered with the Chemical Abstracts Service registry number 898773-45-0, providing unambiguous identification within the chemical literature database. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (3-chloro-4-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]methanone, which accurately describes the structural arrangement of functional groups around the central benzophenone core. Alternative nomenclature includes the designation as methanone, (3-chloro-4-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]-, reflecting the ketone functionality central to the molecular architecture.

The molecular formula C19H19ClFNO establishes the precise atomic composition, indicating a molecular weight of 331.81 daltons. The compound is catalogued under the Molecular Design Limited registry number MFCD03842488, providing additional database identification for research purposes. The structural descriptor Simplified Molecular Input Line Entry System representation O=C(C1=CC=C(F)C(Cl)=C1)C2=CC=CC=C2CN3CCCCC3 encodes the complete molecular connectivity, facilitating computational analysis and database searches.

Table 1: Chemical Registry and Identification Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 898773-45-0 |

| Molecular Formula | C19H19ClFNO |

| Molecular Weight | 331.81 g/mol |

| Molecular Design Limited Number | MFCD03842488 |

| International Union of Pure and Applied Chemistry Name | (3-chloro-4-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]methanone |

The International Chemical Identifier representation 1S/C19H19ClFNO/c20-17-12-14(8-9-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 provides complete stereochemical and connectivity information, while the corresponding key HBLVZUUDHSILFZ-UHFFFAOYSA-N serves as a unique molecular identifier for database matching. The compound exists as an off-white solid under standard laboratory conditions, with commercial preparations typically achieving 97% purity standards for research applications.

Crystallographic Analysis and Polymorphic Behavior

Crystallographic analysis of substituted benzophenone derivatives requires consideration of the inherent polymorphic tendencies observed in the parent benzophenone structure. Benzophenone itself has been recognized as the first organic molecular material identified as polymorphic, crystallizing in multiple distinct forms with different stability profiles. The stable orthorhombic alpha-form exhibits space group P21212₁ with unit cell parameters a = 10.28, b = 12.12, c = 7.99 Angstrom and melting point 321 Kelvin. Additionally, a metastable beta-form crystallizes in monoclinic space group C2/c with parameters a = 16.22, b = 8.15, c = 16.33 Angstrom, beta = 112.91 degrees at 223 Kelvin, demonstrating melting point 297-299 Kelvin.

The crystallographic behavior of substituted benzophenones is significantly influenced by the nature and position of substituents, which can alter intermolecular packing arrangements and hydrogen bonding patterns. Research has demonstrated that crystalline material of metastable polymorphs can be obtained from melt supercooling procedures, with structure determination achieved through both single-crystal diffraction and powder diffraction methodologies. The presence of halogen substituents and nitrogen-containing side chains in 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone introduces additional complexity to potential polymorphic behavior through altered electrostatic interactions and steric effects.

Table 2: Comparative Crystallographic Parameters of Benzophenone Polymorphs

| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Melting Point |

|---|---|---|---|---|

| Alpha-form | Orthorhombic | P21212₁ | a=10.28, b=12.12, c=7.99 Å | 321 K |

| Beta-form | Monoclinic | C2/c | a=16.22, b=8.15, c=16.33 Å, β=112.91° | 297-299 K |

The potential for polymorphic behavior in this compound necessitates careful consideration during crystallization procedures and solid-state characterization. The introduction of electronegative halogen atoms at the 3' and 4' positions, combined with the basic piperidine nitrogen functionality, creates opportunities for diverse intermolecular interactions that may stabilize alternative crystal forms under varying temperature and pressure conditions.

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound requires systematic analysis of characteristic absorption and resonance patterns arising from the diverse functional groups present in the molecular structure. The benzophenone carbonyl group typically exhibits strong infrared absorption in the region 1650-1680 wavenumbers, with the exact frequency influenced by electronic effects from the halogen substituents and aromatic conjugation. The presence of fluorine and chlorine substituents introduces characteristic carbon-fluorine and carbon-chlorine stretching vibrations, typically observed around 1000-1300 wavenumbers for carbon-fluorine bonds and 600-800 wavenumbers for carbon-chlorine bonds.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through analysis of proton and carbon-13 environments. The piperidine ring protons exhibit characteristic multipicity patterns in the aliphatic region 1.4-2.8 parts per million, while the methylene bridge connecting the piperidine to the aromatic ring appears as a distinctive singlet around 3.6 parts per million. The aromatic proton signals appear in the expected aromatic region 7.0-8.0 parts per million, with coupling patterns reflecting the substitution pattern on each benzene ring. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic fluorine resonance, typically observed around -110 parts per million for aromatic fluorine substituents.

Table 3: Expected Spectroscopic Characteristics

| Technique | Region/Signal | Assignment |

|---|---|---|

| Infrared | 1650-1680 cm⁻¹ | Carbonyl C=O stretch |

| Infrared | 1000-1300 cm⁻¹ | C-F stretch |

| Infrared | 600-800 cm⁻¹ | C-Cl stretch |

| ¹H Nuclear Magnetic Resonance | 1.4-2.8 ppm | Piperidine CH₂ |

| ¹H Nuclear Magnetic Resonance | 3.6 ppm | Benzylic CH₂ |

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic CH |

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 331, corresponding to the molecular weight of the compound. Fragmentation patterns typically include loss of the piperidine fragment (mass 85) and formation of substituted benzoyl cations through alpha-cleavage adjacent to the carbonyl group. The presence of chlorine isotopes introduces characteristic isotope patterns, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. Electrospray ionization techniques commonly produce protonated molecular ions at mass-to-charge ratio 332, facilitating identification and quantification in analytical applications.

Conformational Analysis of Piperidinomethyl Substituent

The conformational behavior of the piperidinomethyl substituent in this compound significantly influences the overall molecular geometry and potential biological activity of the compound. The piperidine ring adopts preferential chair conformations that minimize steric interactions and maintain optimal bond angles, with the nitrogen substituent typically occupying an equatorial position to reduce unfavorable axial interactions. The methylene bridge connecting the piperidine ring to the aromatic system introduces rotational freedom around the carbon-carbon and carbon-nitrogen bonds, creating multiple accessible conformational states.

Computational analysis reveals that the preferred conformations involve positioning the piperidine ring to minimize steric clash with the benzophenone core while maintaining favorable electrostatic interactions. The nitrogen lone pair orientation affects the overall dipole moment of the molecule and influences potential hydrogen bonding interactions with biological targets or crystal packing partners. Rotation around the benzylic carbon-carbon bond allows the piperidine substituent to adopt conformations that optimize intermolecular interactions while minimizing intramolecular strain.

Table 4: Key Conformational Parameters

| Bond | Rotation Barrier | Preferred Angles |

|---|---|---|

| C(aromatic)-C(methylene) | Low (2-4 kcal/mol) | ±60°, 180° |

| C(methylene)-N(piperidine) | Low (1-3 kcal/mol) | Staggered |

| N-C(piperidine ring) | High (8-12 kcal/mol) | Chair equatorial |

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-12-14(8-9-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLVZUUDHSILFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643601 | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-45-0 | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone typically involves the following steps:

- Formation of Benzophenone Core : The benzophenone core is synthesized via Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or acid anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Halogen Substitution : The chloro and fluoro substitutions are introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas or fluorinating agents like Selectfluor.

- Piperidinomethyl Group Addition : The piperidinomethyl group is attached through nucleophilic substitution reactions, often involving piperidine and a benzyl halide derivative.

Specific Reaction Conditions

- Solvents: Common solvents include dichloromethane (DCM), toluene, or acetonitrile, which provide an inert medium for reactions.

- Temperature: Reactions are typically conducted under reflux conditions to ensure complete conversion of reactants.

- Catalysts: Lewis acids (e.g., AlCl3) are used for acylation, while bases like sodium hydride or potassium carbonate facilitate nucleophilic substitutions.

Industrial Production Techniques

Industrial-scale synthesis employs similar chemical routes but incorporates advanced technologies for efficiency:

- Continuous Flow Reactors : These reactors allow for precise control over reaction parameters such as temperature and pressure, enhancing yield and scalability.

- Automated Systems : Automation reduces human error and increases reproducibility, especially for complex multi-step syntheses.

- Purification : High-purity compounds are obtained through recrystallization or chromatographic methods (e.g., silica gel column chromatography).

Reaction Analysis

Key Reactions

The preparation involves several key reactions:

- Acylation Reaction :

$$

\text{Ar-H} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-COR}

$$

This forms the benzophenone backbone.

Electrophilic Halogenation :

$$

\text{Ar-H} + X_2 \xrightarrow{\text{Lewis Acid}} \text{Ar-X}

$$

Where $$ X = Cl $$ or $$ F $$.Nucleophilic Substitution :

$$

\text{Ar-CH}2\text{-X} + \text{Piperidine} \xrightarrow{\text{Base}} \text{Ar-CH}2\text{-Piperidine}

$$

Common Reagents

- Acylation: Acyl halides (e.g., benzoyl chloride).

- Halogenation: Chlorine gas (Cl2), Selectfluor for fluorination.

- Substitution: Benzyl halides and piperidine.

Reaction Yields

Typical yields range from moderate to high (~70–90%), depending on reaction optimization.

Purification Techniques

After synthesis, purification is critical to isolate the target compound in high purity:

- Recrystallization :

- Solvent systems such as ethanol-water mixtures are used to recrystallize the product.

- Controlled cooling enhances crystal formation.

- Chromatography :

- Silica gel column chromatography separates impurities based on polarity differences.

- High-performance liquid chromatography (HPLC) ensures purity for analytical applications.

Data Table: Reaction Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Benzophenone Core | Friedel-Crafts Acylation | Benzoyl chloride, AlCl3 | DCM | Reflux | 85–90 |

| Halogen Substitution | Electrophilic Aromatic | Cl2, Selectfluor | Toluene | Room temp | 70–80 |

| Piperidinomethyl Addition | Nucleophilic Substitution | Benzyl halide, Piperidine | Acetonitrile | Reflux | 75–85 |

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone has shown potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of benzophenone have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant activity against breast and liver cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Research has highlighted its ability to modulate pathways associated with cell survival and death, specifically through the regulation of apoptotic proteins such as caspases and Bcl-2 family members .

Photodynamic Therapy

Phototoxic Properties

The compound is also being investigated for its application in photodynamic therapy (PDT). Its structure allows it to absorb light and produce reactive oxygen species (ROS) upon excitation, which can selectively kill tumor cells when activated by light. This property is particularly useful in treating localized cancers .

Material Science

UV Absorption and Stabilization

In material science, this compound serves as a UV stabilizer in polymers and coatings. Its ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight, thus extending their lifespan . The compound's incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of this compound analogs against HepG2 liver cancer cells. The results indicated an IC50 value of approximately 2.57 µM, suggesting potent cytotoxicity. The study concluded that further structural modifications could enhance its therapeutic potential .

Case Study 2: Photodynamic Applications

Research conducted on the photodynamic properties of benzophenone derivatives demonstrated effective tumor reduction in preclinical models when combined with light exposure. The study highlighted the compound's ability to generate singlet oxygen, leading to significant apoptosis in targeted tumor tissues .

Data Tables

| Application Area | Effect/Outcome | Reference |

|---|---|---|

| Anticancer | IC50 = 2.57 µM against HepG2 cells | |

| Photodynamic Therapy | Induces apoptosis via ROS generation | |

| UV Stabilization | Enhances thermal stability in polymers |

| Study Type | Findings | Implications |

|---|---|---|

| In vitro | Significant cytotoxicity observed | Potential for drug development |

| Preclinical | Effective tumor reduction | Validates PDT applications |

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3'-chloro-4'-fluoro-2-piperidinomethyl benzophenone with structurally analogous benzophenone derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations and Structural Analogues

a. 4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone (CAS 898773-39-2)

- Substituents: Bromo (4'), fluoro (3'), piperidinomethyl (2).

- Molecular Weight : 376.26 g/mol vs. ~369.8 g/mol (estimated for 3'-Cl-4'-F analogue).

- Key Differences : Bromine’s higher atomic weight and polarizability compared to chlorine may increase lipophilicity and alter photochemical reactivity. The fluoro group at 3' enhances electron withdrawal, similar to the target compound .

b. 3-Chloro-5-fluoro-2'-pyrrolidinomethyl Benzophenone (CAS 898763-08-1)

- Substituents: Chloro (3), fluoro (5), pyrrolidinomethyl (2').

- The chloro and fluoro positions differ, which may affect electronic distribution .

c. 2-Carboethoxy-3'-piperidinomethyl Benzophenone (CAS 898774-89-5)

- Substituents: Carboethoxy (2), piperidinomethyl (3').

- Key Differences : The carboethoxy group adds ester functionality, increasing hydrophilicity but reducing thermal stability compared to halogenated derivatives .

Physicochemical Properties

Notes:

- The target compound’s predicted density and boiling point align with trends observed in halogenated benzophenones, where heavier halogens (e.g., Br) slightly increase density .

- Piperidinomethyl-substituted derivatives generally exhibit higher basicity (pKa ~8–9) compared to pyrrolidinomethyl analogues due to reduced ring strain .

Biological Activity

3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which has garnered attention for its potential biological activities. This compound's structure includes piperidine and benzophenone moieties, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with specific biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzophenone core with a piperidinomethyl group and halogen substitutions, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds within the benzophenone class, including this compound, exhibit antimicrobial properties. A study highlighted that derivatives of benzophenones showed significant activity against various microbial strains, suggesting their potential as antimicrobial agents.

Cholinesterase Inhibition

One of the notable biological activities of this compound is its inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies demonstrated that certain derivatives exhibit low nanomolar IC50 values against these enzymes, indicating strong inhibitory potential . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinesterase inhibitors are therapeutically beneficial.

Histamine H3 Receptor Affinity

Additionally, research has shown that some benzophenone derivatives possess high affinity for histamine H3 receptors. For instance, a derivative with a similar structure demonstrated a Ki value of 8 nM for H3 receptors, suggesting that this compound may also interact with these receptors . This interaction could have implications for conditions such as sleep disorders and cognitive dysfunctions.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may bind to the active sites of these enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

- Receptor Modulation : Its affinity for histamine H3 receptors indicates potential modulation of neurotransmitter release, which could influence various central nervous system functions.

In Vitro Studies

In vitro studies have assessed the efficacy of this compound as an AChE inhibitor. The results indicated an IC50 value in the low micromolar range, demonstrating competitive inhibition characteristics .

Molecular Docking Simulations

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes/receptors. These simulations revealed stable binding conformations and highlighted key amino acid interactions that contribute to its inhibitory effects .

Comparative Analysis with Other Benzophenones

| Compound | IC50 (AChE) | Ki (H3 Receptor) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Low μM | 8 nM | Significant |

| Benzophenone-3 | High μM | Not specified | Moderate |

| Benzophenone derivatives (general) | Varies | Varies | Varies |

Q & A

Basic: What are the recommended analytical methods for characterizing 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone?

Answer:

Characterization should employ a combination of chromatographic and spectroscopic techniques:

- HPLC/UHPLC : Use phenyl-hexyl columns (e.g., Ascentis® Express Fused-Core®) for high-resolution separation, optimized with gradient elution (e.g., acetonitrile/water) .

- NMR : Prioritize - and -NMR to confirm the piperidinomethyl substituent and halogen positions. Compare chemical shifts with structurally related benzophenones (e.g., 4'-chloro derivatives) .

- IR Spectroscopy : Identify carbonyl (C=O) stretching bands (~1650–1700 cm) and verify solvent polarity effects on electronic transitions, as observed in benzophenone analogs .

Advanced: How can computational methods resolve discrepancies in photochemical behavior between experimental and theoretical data?

Answer:

Discrepancies in triplet-state dynamics (e.g., nπ* vs. ππ* transitions) require:

- TD-DFT Calculations : Compare solvent-polarity effects on excited-state populations. For polar solvents, ππ* states may dominate, as suggested for benzophenone derivatives .

- Non-Adiabatic Dynamics Simulations : Model intersystem crossing (ISC) rates to validate experimental fluorescence quenching or phosphorescence lifetimes.

- Benchmarking : Cross-reference computed absorption/emission spectra with experimental UV-Vis and time-resolved spectroscopy data .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation with fume hoods (≥0.5 m/s airflow) .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration, as recommended for brominated/chlorinated benzophenones .

- Emergency Measures : For skin contact, wash with polyethylene glycol (PEG-300) followed by soap and water. For eye exposure, irrigate with saline for 15 minutes .

Advanced: How can researchers design experiments to address contradictory bioactivity data in neuronal models?

Answer:

- Cell Line Validation : Use immortalized GnRH neurons (as in bisphenol/benzophenone studies) to standardize autophagy assays. Include positive controls (e.g., rapamycin) and measure LC3-II/Beclin-1 markers .

- Dose-Response Curves : Test sub-micromolar to millimolar ranges to identify hormetic effects.

- Metabolite Screening : Quantify hydroxylated or dehalogenated metabolites via LC-MS, as halogen removal can alter endocrine activity .

Basic: What synthetic routes are feasible for preparing this compound?

Answer:

- Precursor Selection : Start with 3′-chloro-4′-fluorophenacyl bromide (CAS 63529-30-6), a brominated intermediate, and react with piperidine under nucleophilic substitution conditions (e.g., DMF, 60°C, 12 h) .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol.

- Yield Optimization : Monitor reaction progress via TLC (R ~0.4 in ethyl acetate) and adjust stoichiometry of piperidine (1.2–1.5 eq.) .

Advanced: What strategies mitigate batch-to-batch variability in halogenated benzophenone synthesis?

Answer:

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation (e.g., carbonyl stretching at ~1700 cm) .

- Quality Control : Validate purity via -NMR to confirm fluorine retention and GC-MS to detect dehalogenation byproducts.

- Statistical Design : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature for 1–6 months. Analyze degradation via HPLC (peak area comparison) and LC-MS for hydrolyzed products (e.g., loss of piperidinomethyl group) .

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics. Use amber vials for long-term storage .

Advanced: What mechanistic insights can be gained from studying substituent effects on benzophenone photoreactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro/fluoro substituents increase electrophilicity, altering ISC efficiency. Compare with methyl or methoxy analogs using laser flash photolysis .

- Solvent Screening : Test in aprotic (acetonitrile) vs. protic (methanol) solvents to isolate polarity effects on triplet yields.

- Transient Absorption Spectroscopy : Resolve nanosecond-scale decay kinetics to distinguish between singlet oxygen generation and radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.